N-(1-Isopropyl-1H-pyrazol-5-yl)formamide
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Overview
Description
N-(1-Isopropyl-1H-pyrazol-5-yl)formamide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is characterized by the presence of a formamido group and an isopropyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide typically involves the reaction of 1-isopropylpyrazole with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires controlled temperature and pressure to achieve the desired product. The process involves the nucleophilic addition of the formamide to the pyrazole ring, followed by cyclization to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-Isopropyl-1H-pyrazol-5-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamido group to an amino group.
Substitution: The compound can undergo substitution reactions where the formamido or isopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(1-Isopropyl-1H-pyrazol-5-yl)formamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Formamido-5-isocyanonaphthalene: Another formamido compound with different structural features.
3(5)-Aminopyrazoles: Compounds with similar pyrazole rings but different substituents.
Uniqueness
N-(1-Isopropyl-1H-pyrazol-5-yl)formamide is unique due to its specific combination of formamido and isopropyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
144991-33-3 |
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Molecular Formula |
C7H11N3O |
Molecular Weight |
153.185 |
IUPAC Name |
N-(2-propan-2-ylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C7H11N3O/c1-6(2)10-7(8-5-11)3-4-9-10/h3-6H,1-2H3,(H,8,11) |
InChI Key |
BJRQBXOGRHUPBK-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=CC=N1)NC=O |
Synonyms |
Formamide, N-[1-(1-methylethyl)-1H-pyrazol-5-yl]- (9CI) |
Origin of Product |
United States |
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